molecular formula C11H15NO3 B1397449 2-Tert-butyl-1-methoxy-4-nitrobenzene CAS No. 15353-20-5

2-Tert-butyl-1-methoxy-4-nitrobenzene

Cat. No. B1397449
CAS RN: 15353-20-5
M. Wt: 209.24 g/mol
InChI Key: AIYZQINRDXVONY-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-1-methoxy-4-nitrobenzene consists of a benzene ring substituted with a tert-butyl group, a methoxy group, and a nitro group . The exact positions of these substituents on the benzene ring are as indicated by the name of the compound.

Scientific Research Applications

Chemical Reactions and Products

Research has shown that 2-Tert-butyl-1-methoxy-4-nitrobenzene can be involved in various chemical reactions and produce different compounds. For instance, a study demonstrated the reaction of butyl hydroxy anisol (BHA) with sodium nitrite or potassium nitrate under ultraviolet ray irradiation, producing compounds including 1-hydroxy-2-tert-butyl-4-methoxy-6-nitrobenzene (Ishizaki et al., 1979). Another study investigated the degradation products of BHA under similar conditions, identifying products like 2-tert-butyl-1, 4-dimethoxy-benzene (Ishizaki et al., 1978).

Mutagenicity Studies

The compound has also been studied for its mutagenic potential. Research separating and testing reaction products of butylated hydroxyanisole (BHA) and nitrite found that compounds like 1-hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene showed no evidence of mutagenicity (Kalus et al., 1990).

Structural Analysis

There's research on the structural analysis of similar compounds. For example, the study of 5-tert-Butyl-2-meth­oxy-1,3-dinitro­benzene prepared by reacting HNO3 and 1-tert-butyl-4-methoxy­benzene revealed insights into its molecular structure and intermolecular interactions (Ye, 2007).

Hydrodechlorination Technology

The compound has been utilized in hydrodechlorination technology. A study on catalytic hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene over Raney nickel catalyst explored various parameters affecting the reaction (Li, 2014).

Other Chemical Studies

Various other studies have looked into the chemical properties and reactions involving similar compounds. For instance, the nitration of 4-tert-butyl-o-xylene in acetic anhydride was explored to understand the formation and rearomatization of adducts (Fischer & Teo, 1978).

properties

IUPAC Name

2-tert-butyl-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYZQINRDXVONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1-methoxy-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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